N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-diisobutylsulfamoyl)benzamide
Description
This compound features a hybrid structure combining a 4,5-dihydroacenaphtho[5,4-d]thiazole core with a 4-(N,N-diisobutylsulfamoyl)benzamide moiety. The acenaphtho-thiazol group contributes rigidity and aromaticity, while the diisobutylsulfamoyl substituent enhances steric bulk and lipophilicity. The compound’s synthesis likely involves coupling the acenaphtho-thiazol amine with a pre-functionalized benzamide sulfonoyl chloride, analogous to methods described for related derivatives .
Properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O3S2/c1-17(2)15-31(16-18(3)4)36(33,34)22-12-10-20(11-13-22)27(32)30-28-29-26-23-7-5-6-19-8-9-21(25(19)23)14-24(26)35-28/h5-7,10-14,17-18H,8-9,15-16H2,1-4H3,(H,29,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMJWSCDLKZKMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Sulfamoyl-Benzamide Derivatives
Key analogs differ in the sulfamoyl group’s substituents, impacting physicochemical properties:
Analysis :
- Diisobutyl vs.
- Sulfamoyl-Benzamide vs. Naphthamide : The naphthamide derivative lacks the sulfamoyl group, reducing polarity and hydrogen-bonding capacity, which may alter target binding interactions.
Q & A
Basic Research Questions
Q. What are the key methodological steps for synthesizing N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-diisobutylsulfamoyl)benzamide?
- Answer : Synthesis typically involves multi-step reactions:
Thiazole ring formation : Condensation of acenaphthenequinone derivatives with thiourea under reflux in ethanol or DMF .
Sulfamoyl benzamide coupling : Use of coupling agents (e.g., EDCI or DCC) in anhydrous dichloromethane (DCM) with catalytic DMAP to link the dihydroacenaphthothiazole core to the sulfamoyl benzamide moiety .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
- Key parameters : Reaction temperatures (70–90°C for thiazole formation), inert atmosphere (N₂), and monitoring via TLC .
Q. How is the structural identity of this compound confirmed post-synthesis?
- Answer : A combination of spectroscopic and chromatographic methods:
- NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon backbone (e.g., dihydroacenaphtho-thiazole protons at δ 3.2–3.8 ppm and sulfamoyl group protons at δ 1.0–1.2 ppm) .
- Mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Purity assessment (>95% using C18 columns, acetonitrile/water mobile phase) .
Q. What solvents and reaction conditions optimize yield during synthesis?
- Answer :
- Solvents : Polar aprotic solvents (DMF, DCM) for coupling reactions; ethanol for recrystallization .
- Catalysts : DMAP (4-dimethylaminopyridine) for acyl transfer reactions .
- Temperature : 70–90°C for cyclization steps; room temperature for amide couplings .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Answer : Contradictions may arise from:
Purity discrepancies : Validate purity via HPLC and elemental analysis .
Assay variability : Standardize bioassays (e.g., MIC tests for antimicrobial activity using CLSI guidelines) .
Structural analogs : Compare activity of derivatives (e.g., ethyl vs. isobutyl sulfamoyl groups) to identify SAR trends .
Q. What crystallographic strategies are effective for determining the 3D structure of this compound?
- Answer :
Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane).
Data refinement : Use SHELXL for structure solution and refinement (e.g., resolving disorder in diisobutyl groups) .
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Answer :
Core modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzamide ring to enhance antimicrobial potency .
Sulfamoyl group optimization : Replace diisobutyl with cyclopropyl or aromatic substituents to modulate lipophilicity .
In silico modeling : Docking studies (AutoDock Vina) to predict binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
